3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound characterized by a pyridine ring with multiple substituents. Its molecular formula is and it has a molecular weight of approximately 239.51 g/mol. The compound features a chloro group, a cyclopentyloxy group, and a dioxaborolan moiety, which contribute to its unique chemical properties and potential biological activities.
This compound is synthesized for research purposes and is available from chemical suppliers such as Sigma-Aldrich and Smolecule. It is primarily used in medicinal chemistry and material science applications due to its structural characteristics that allow for diverse interactions with biological systems .
3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be classified as:
The synthesis of 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be represented using various notations:
CC1(OB(C2=CN=CC(C3CC3)=C2)OC1(C)C)C
ZEPYWCGUQASUDO-UHFFFAOYSA-N
The compound exhibits:
3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can participate in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug development or materials science .
The mechanism of action for 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with biological targets:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several potential applications:
This compound exemplifies the intersection of organic synthesis and biological activity research, highlighting its relevance in contemporary scientific investigations.
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5